![molecular formula C17H20ClN5O5S B10958489 N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-1-[(4-nitrophenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B10958489.png)
N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-1-[(4-nitrophenyl)sulfonyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1-[(4-NITROPHENYL)SULFONYL]-4-PIPERIDINECARBOXAMIDE is a complex organic compound that features a pyrazole ring, a nitrophenyl group, and a piperidine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1-[(4-NITROPHENYL)SULFONYL]-4-PIPERIDINECARBOXAMIDE typically involves multi-step organic reactions. The process often begins with the preparation of the pyrazole ring, followed by the introduction of the nitrophenyl sulfonyl group and the piperidine carboxamide moiety. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and amines. The reaction conditions may vary, but they generally involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1-[(4-NITROPHENYL)SULFONYL]-4-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chlorine atom could yield various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1-[(4-NITROPHENYL)SULFONYL]-4-PIPERIDINECARBOXAMIDE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the biological context and the specific target molecules.
Comparison with Similar Compounds
Similar Compounds
- **N-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1-[(4-NITROPHENYL)SULFONYL]-4-PIPERIDINECARBOXAMIDE shares structural similarities with other sulfonyl piperidine derivatives and pyrazole-containing compounds.
Imidazole derivatives: These compounds also feature nitrogen-containing heterocycles and are known for their diverse biological activities.
Indole derivatives: Another class of nitrogen-containing heterocycles with significant biological and medicinal applications.
Uniqueness
The uniqueness of N-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1-[(4-NITROPHENYL)SULFONYL]-4-PIPERIDINECARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C17H20ClN5O5S |
---|---|
Molecular Weight |
441.9 g/mol |
IUPAC Name |
N-[(4-chloro-2-methylpyrazol-3-yl)methyl]-1-(4-nitrophenyl)sulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C17H20ClN5O5S/c1-21-16(15(18)10-20-21)11-19-17(24)12-6-8-22(9-7-12)29(27,28)14-4-2-13(3-5-14)23(25)26/h2-5,10,12H,6-9,11H2,1H3,(H,19,24) |
InChI Key |
JZSCJKWLXGZPAX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)Cl)CNC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.